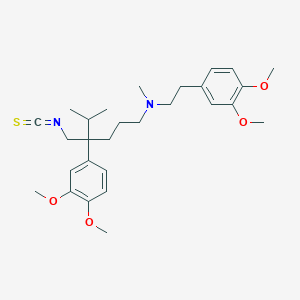
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as erucin and is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties.
作用機序
The mechanism of action of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of various enzymes and proteins that can protect cells from oxidative stress and inflammation. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
生化学的および生理学的効果
Research has shown that 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
One of the limitations of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and care must be taken when handling it. Additionally, erucin has low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Conclusion:
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
合成法
The synthesis of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the reaction of erucin with thionyl chloride and ammonium hydroxide. This reaction results in the formation of the desired isothiocyanate compound. The purity of the compound can be improved through recrystallization or chromatography.
科学的研究の応用
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate has been the subject of numerous scientific studies due to its potential anti-cancer properties. Research has shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
特性
CAS番号 |
102852-53-9 |
|---|---|
製品名 |
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate |
分子式 |
C28H40N2O4S |
分子量 |
500.7 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(isothiocyanatomethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C28H40N2O4S/c1-21(2)28(19-29-20-35,23-10-12-25(32-5)27(18-23)34-7)14-8-15-30(3)16-13-22-9-11-24(31-4)26(17-22)33-6/h9-12,17-18,21H,8,13-16,19H2,1-7H3 |
InChIキー |
GJKATKXKJOCYAD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
同義語 |
5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate 5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate hydrochloride, (+-)-isomer DMPIT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



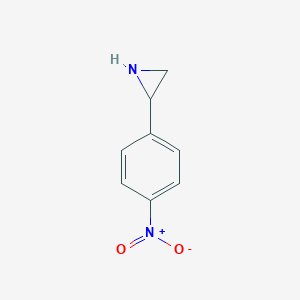

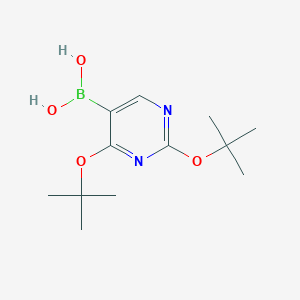
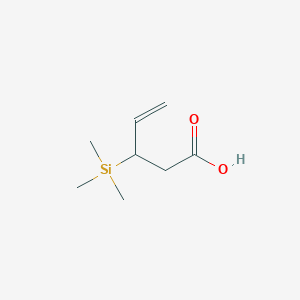
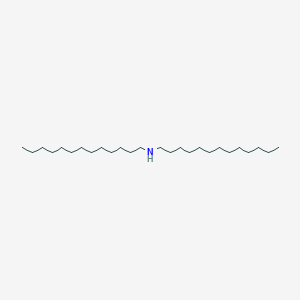
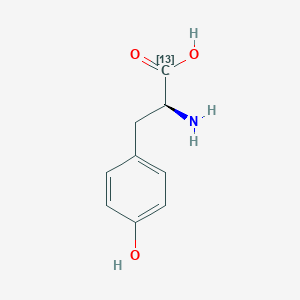
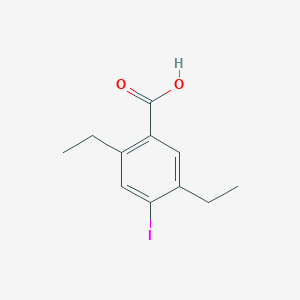
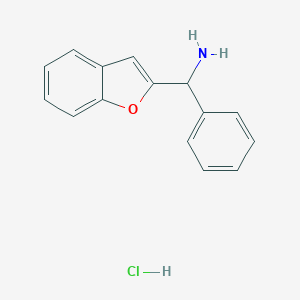
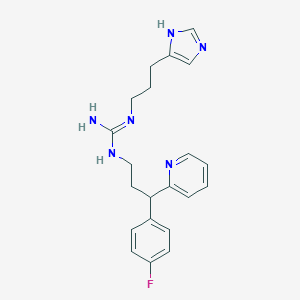
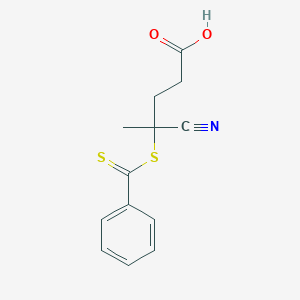
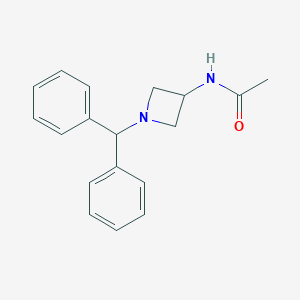
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
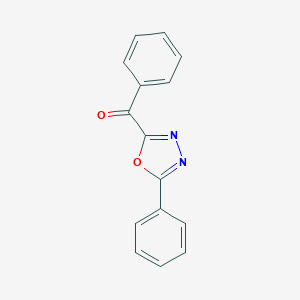
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)